

Application Note: Quantification of Fenvalerate in Chilies by HPLC

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fenvalerate

Cat. No.: B588145

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Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **fenvalerate**, a synthetic pyrethroid pesticide, in chili samples. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method for efficient sample preparation, followed by reversed-phase HPLC with Photo Diode Array (PDA) detection.^{[1][2][3]} This method is demonstrated to be simple, rapid, and inexpensive for the accurate determination of **fenvalerate** residues in chilies, with a limit of detection of 0.01 µg/mL.^{[1][2][3]}

Introduction

Fenvalerate is a widely used insecticide in agriculture to control a broad spectrum of pests on various crops, including chilies.^[4] Its persistence can lead to residues in food products, posing potential health risks to consumers.^{[1][2][3]} Therefore, sensitive and reliable analytical methods are crucial for monitoring **fenvalerate** levels in food matrices to ensure compliance with regulatory limits. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pesticide residues.^[1] The QuEChERS sample preparation approach has gained widespread adoption for its simplicity and effectiveness in multiresidue pesticide analysis in food samples.^{[1][2][3]} This application note provides a detailed protocol for the extraction and HPLC analysis of **fenvalerate** in chilies.

Experimental

Materials and Reagents

- **Fenvalerate** standard (Sigma-Aldrich or equivalent)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
- Magnesium sulfate (anhydrous)
- Sodium chloride
- Primary secondary amine (PSA) sorbent
- Graphitized carbon black (GCB) sorbent
- Deionized water
- Chili samples

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Isocratic pump
 - Autosampler
 - Column oven
 - Photo Diode Array (PDA) detector
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Centrifuge
- Vortex mixer

- Homogenizer

Chromatographic Conditions

Parameter	Value
Column	C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile: Methanol: Potassium dihydrogen phosphate buffer (pH 6.8) (50:40:10, v/v/v)[1][2][3][4]
Flow Rate	1.0 mL/min[4]
Injection Volume	20 µL
Column Temperature	30°C[4]
Detection Wavelength	239 nm[4]
Run Time	< 10 minutes[2]

Protocols

Standard Solution Preparation

- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of **fenvalerate** standard and dissolve it in 10 mL of acetonitrile.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.01 µg/mL to 1.0 µg/mL.

Sample Preparation (QuEChERS Method)

- Homogenization: Weigh 15 g of a representative portion of the chili sample and homogenize it.
- Extraction:
 - Place the homogenized sample into a 50 mL centrifuge tube.

- Add 15 mL of acetonitrile.
- Add an appropriate amount of anhydrous magnesium sulfate and sodium chloride.
- Vortex the tube vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing PSA and GCB sorbents.
 - Vortex for 1 minute.
- Final Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
- Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

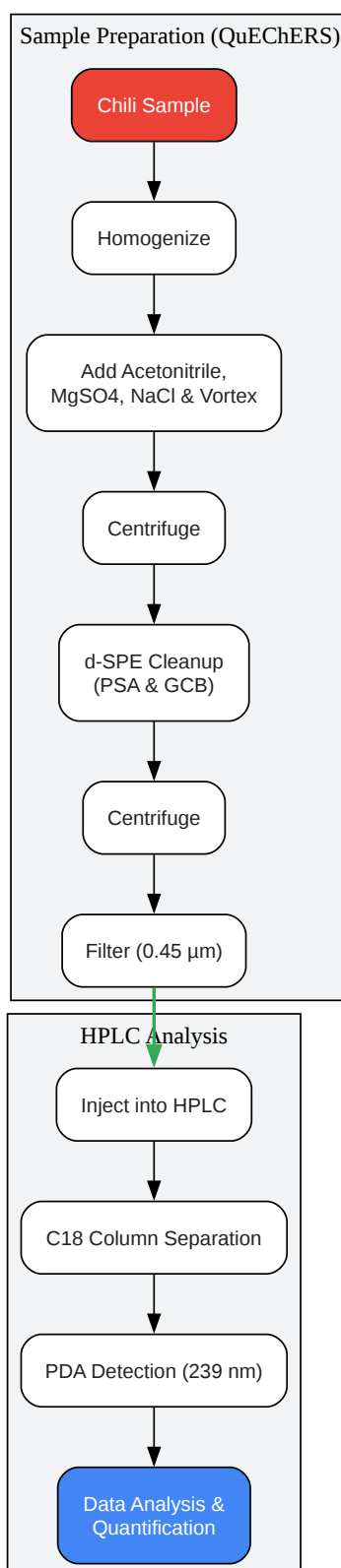
HPLC Analysis

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 20 µL of the prepared sample and standard solutions into the HPLC system.
- Record the chromatograms and identify the **fenvalerate** peak based on the retention time of the standard. The retention time for **fenvalerate** is approximately 7.33 minutes.^[2]
- Quantify the amount of **fenvalerate** in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Quantitative Data Summary

Parameter	Result
Linearity Range	10 - 80 µg/mL[2]
Correlation Coefficient (R ²)	> 0.9944[1][2][3]
Limit of Detection (LOD)	0.01 µg/mL[1][2][3]
Retention Time	~7.33 min[2]
Recovery	99.0 - 100.0 %[4]

Experimental Workflow



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Caption: Workflow for **Fenvalerate** Quantification in Chilies.

Conclusion

The described HPLC method with QuEChERS sample preparation is a reliable and efficient protocol for the quantification of **fenvalerate** in chili samples.[1][2][3] The method demonstrates good linearity, a low limit of detection, and high recovery, making it suitable for routine monitoring of **fenvalerate** residues in food safety and quality control laboratories. The simplicity and speed of the QuEChERS procedure significantly reduce sample preparation time and solvent consumption.[1][3]

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